2-Chloronicotinoyl chloride

Description

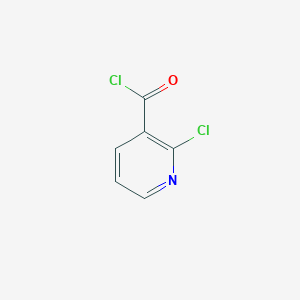

Structure

3D Structure

Properties

IUPAC Name |

2-chloropyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO/c7-5-4(6(8)10)2-1-3-9-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXTRRIFWCJEMEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379089 | |

| Record name | 2-Chloronicotinoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49609-84-9 | |

| Record name | 2-Chloronicotinoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49609-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloronicotinoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloronicotinoyl Chloride: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 2-Chloronicotinoyl chloride. This compound is a key building block in the synthesis of various pharmaceutical and agrochemical products. The information presented herein is intended to support research and development activities by providing detailed data and experimental insights.

Core Chemical Identity and Structure

This compound, with the CAS Number 49609-84-9, is a disubstituted pyridine derivative.[1][2][3][4][5][6][7][8] Structurally, it features a pyridine ring substituted with a chlorine atom at the 2-position and a carbonyl chloride group at the 3-position. Its systematic IUPAC name is 2-chloropyridine-3-carbonyl chloride.[2]

The molecule's connectivity and stereochemistry can be unambiguously represented by the following identifiers:

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is a low melting solid, appearing as a white to beige-yellow substance.[6][9] It is sensitive to moisture and reacts violently with water.[3][6] A summary of its key quantitative properties is provided in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃Cl₂NO | [1][2][4][7][11] |

| Molecular Weight | 176.00 g/mol | [2][4][7][11] |

| Melting Point | 38 - 44 °C | [3][4][5][6][9][11] |

| Boiling Point | 89 - 91 °C @ 1 mmHg | [3][11] |

| 96 °C | [6][9] | |

| Density | 1.5 ± 0.1 g/cm³ | [4] |

| Flash Point | > 110 °C | [3][4][6][9][11] |

| Solubility | Soluble in Chloroform, DMSO, Ethyl Acetate. Insoluble in water. | [5][6][9] |

| Vapor Pressure | 0.036 mmHg at 25°C | [6] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral features are summarized below:

-

¹H NMR: In DMSO-d6, characteristic peaks are observed at approximately 8.58 ppm, 8.26 ppm, and 7.57 ppm, corresponding to the protons on the pyridine ring.[10]

-

¹³C NMR: Data is available and can be found in spectral databases.[2]

-

Mass Spectrometry (GC-MS): The mass spectrum shows characteristic fragmentation patterns for this molecule.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the functional groups present.[2]

Reactivity and Applications in Synthesis

This compound is a reactive compound, primarily due to the presence of the acid chloride functional group. It is highly susceptible to nucleophilic attack, making it a valuable intermediate in organic synthesis.

Key Reactions:

-

Hydrolysis: Reacts violently with water to form 2-chloronicotinic acid and hydrochloric acid.[3][6] This moisture sensitivity necessitates handling under inert and dry conditions.[3][6]

-

Acylation: It readily reacts with alcohols, amines, and other nucleophiles to form the corresponding esters and amides. This reactivity is fundamental to its use as a building block.

Applications in Drug Development and Agrochemicals:

This compound is an important precursor for a range of commercially significant molecules:

-

Pesticides: It is a key intermediate in the synthesis of the fungicide Boscalid.[6][9]

-

Pharmaceuticals: It is utilized in the preparation of thieno[2,3-b]pyrrole derivatives which act as cannabinoid receptor agonists.[6][9]

Caption: Role of this compound as a key synthetic intermediate.

Experimental Protocols

Detailed experimental procedures are critical for the successful and safe handling and synthesis of this compound. Below are representative protocols.

Synthesis of this compound from 2-Chloronicotinic Acid

This is a common laboratory-scale method for the preparation of acid chlorides from their corresponding carboxylic acids.

Materials and Equipment:

-

2-Chloronicotinic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

-

Dimethylformamide (DMF, catalytic amount)

-

Round-bottom flask with a reflux condenser and gas outlet

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloronicotinic acid and anhydrous toluene.

-

Add a catalytic amount of DMF.

-

Slowly add thionyl chloride (typically 1.5 to 2.0 equivalents) to the stirred suspension at room temperature.

-

Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).[8]

-

After cooling to room temperature, carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.[12]

-

The crude this compound can be purified by vacuum distillation if necessary.

Caption: General workflow for the synthesis of this compound.

Synthesis from 2-chloro-3-(trichloromethyl) pyridine

An alternative patented method avoids the use of common chlorinating agents like thionyl chloride.[13]

Materials and Equipment:

-

2-chloro-3-(trichloromethyl) pyridine

-

Carboxylic acid (e.g., glacial acetic acid)

-

Catalyst (e.g., anhydrous FeCl₃, AlCl₃, ZnCl₂, or SnCl₄)

-

Solvent (e.g., toluene)

-

Reaction vessel with heating and stirring capabilities

Procedure:

-

Charge a reaction vessel with 2-chloro-3-(trichloromethyl) pyridine, the solvent (toluene), the carboxylic acid (glacial acetic acid), and the catalyst (FeCl₃).[13]

-

Heat the mixture to reflux (e.g., 114°C) and maintain for 5-12 hours.[13]

-

Upon completion, the resulting solution contains this compound, which can be isolated and purified through standard techniques.[13]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: It is corrosive and causes severe skin burns and eye damage.[2][3][14] It may also cause respiratory irritation.[3][14] It reacts violently with water, liberating toxic gas.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[3][14] Use in a well-ventilated area or under a chemical fume hood.[3]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed, corrosion-resistant container under an inert atmosphere.[3][14][15] It is sensitive to moisture.[3][6][9]

-

Spills: In case of a spill, do not expose to water.[3][11] Use dry clean-up procedures and avoid generating dust.[14]

This guide provides a foundational understanding of this compound for professionals in chemical research and development. For further details, consulting the cited literature and safety data sheets is strongly recommended.

References

- 1. 2-Chloronicotinyl chloride | CymitQuimica [cymitquimica.com]

- 2. This compound | C6H3Cl2NO | CID 2774541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. 2-Chloronicotinyl chloride | CAS#:49609-84-9 | Chemsrc [chemsrc.com]

- 5. chembk.com [chembk.com]

- 6. Cas 49609-84-9,2-Chloronicotinyl chloride | lookchem [lookchem.com]

- 7. scbt.com [scbt.com]

- 8. 49609-84-9 | this compound | Isavuconazonium Sulfate Related | Ambeed.com [ambeed.com]

- 9. 2-Chloronicotinyl chloride | 49609-84-9 [chemicalbook.com]

- 10. 2-Chloronicotinyl chloride(49609-84-9) 1H NMR spectrum [chemicalbook.com]

- 11. fishersci.fr [fishersci.fr]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. CN101671298B - Synthesis method of this compound - Google Patents [patents.google.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. This compound | 49609-84-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide to 2-Chloronicotinoyl chloride (CAS: 49609-84-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloronicotinoyl chloride (CAS: 49609-84-9), a key chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. This document details its physicochemical properties, safety and handling protocols, spectroscopic data, and detailed experimental procedures for its synthesis and subsequent reactions. The information is presented to support its application in research and development, particularly in the fields of medicinal chemistry and drug discovery.

Chemical Identity and Physicochemical Properties

This compound, also known as 2-chloro-3-pyridinecarbonyl chloride, is a halogenated pyridine derivative. The presence of two reactive chlorine atoms—one on the pyridine ring and one in the acyl chloride functional group—makes it a versatile bifunctional reagent for organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 49609-84-9 | [1][2] |

| Molecular Formula | C₆H₃Cl₂NO | [1] |

| Molecular Weight | 176.00 g/mol | [1] |

| IUPAC Name | 2-chloropyridine-3-carbonyl chloride | [1] |

| Synonyms | 2-chloro-3-pyridinecarbonyl chloride, 2-Chloronicotinyl chloride | [1] |

| Appearance | White to light yellow powder or crystalline solid | |

| Melting Point | 38-42 °C | |

| Boiling Point | 120 °C at 10 mmHg | |

| Solubility | Soluble in chloroform, DMSO, ethyl acetate. Reacts with water. | N/A |

Safety and Handling

This compound is classified as a corrosive substance that causes severe skin burns and eye damage. It is also water-reactive and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Table 2: GHS Hazard Information

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation, Category 1C | Danger | H314: Causes severe skin burns and eye damage | |

| Water-Reactive | N/A | Danger | EUH014: Reacts violently with water |

| Acute Toxicity (Inhalation) | Warning | H335: May cause respiratory irritation |

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as water, strong bases, and oxidizing agents. The container should be tightly sealed and stored under an inert atmosphere to prevent degradation.

Spectroscopic Data

The structural identity of this compound can be confirmed by various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

| Technique | Data | Source(s) |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.58 (dd, J=4.8, 1.9 Hz, 1H), 8.26 (dd, J=7.7, 1.9 Hz, 1H), 7.57 (dd, J=7.7, 4.8 Hz, 1H) | [3] |

| ¹³C NMR | Expected peaks around: 167 (C=O), 153 (C-Cl), 150 (C-N), 140 (CH), 128 (C-C=O), 125 (CH) | General chemical shift predictions |

| Mass Spectrometry (GC-MS) | m/z: 175 (M+), 140, 112, 76 | [1] |

| Infrared (IR) | Expected characteristic peaks (cm⁻¹): ~3100-3000 (Ar C-H stretch), ~1770 (C=O stretch, acyl chloride), ~1580, 1450 (C=C, C=N ring stretch), ~800-700 (C-Cl stretch) | [4] |

Experimental Protocols

Synthesis of this compound from 2-Chloronicotinic Acid

This protocol describes the conversion of 2-chloronicotinic acid to its corresponding acyl chloride using thionyl chloride.

-

Materials:

-

2-Chloronicotinic acid

-

Thionyl chloride (SOCl₂)

-

1,2-dichloroethane (or another inert solvent like toluene)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Rotary evaporator

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, add 2-chloronicotinic acid (1.0 eq).

-

Add an excess of thionyl chloride (2.0-5.0 eq) and a suitable inert solvent (e.g., 1,2-dichloroethane or toluene).

-

Heat the reaction mixture to reflux (typically around 80-110 °C depending on the solvent) and maintain for 1-3 hours, or until the evolution of HCl and SO₂ gas ceases.

-

After cooling the reaction mixture to room temperature, carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be purified by vacuum distillation or used directly in the next step.

-

Representative Reaction: Amide Formation with an Aniline

This protocol outlines a general procedure for the acylation of a primary aromatic amine with this compound to form an N-aryl-2-chloronicotinamide, a common scaffold in bioactive molecules.

-

Materials:

-

This compound

-

Substituted aniline (e.g., 4-chloroaniline)

-

Anhydrous aprotic solvent (e.g., dichloromethane, chloroform, or toluene)

-

A non-nucleophilic base (e.g., triethylamine or pyridine)

-

Reaction flask with a magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Rotary evaporator

-

-

Procedure:

-

In a reaction flask, dissolve the substituted aniline (1.0 eq) and the base (1.1 eq) in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Dissolve this compound (1.0 eq) in a minimal amount of the same anhydrous solvent and add it to a dropping funnel.

-

Add the this compound solution dropwise to the cooled amine solution over 15-30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Quench the reaction by adding water or a dilute aqueous acid solution (e.g., 1M HCl) to the reaction mixture.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over the drying agent, filter, and concentrate under reduced pressure to yield the crude amide product.

-

The crude product can be purified by recrystallization or column chromatography.

-

Applications in Drug Development and Agrochemicals

This compound is a crucial building block for a variety of biologically active compounds. Its utility stems from the ability to introduce the 2-chloropyridine-3-carbonyl moiety into larger molecules, which can then be further functionalized.

-

Agrochemicals: It is a key intermediate in the synthesis of the fungicide Boscalid . The amide bond in Boscalid is formed by the reaction of this compound with an aniline derivative.[5]

-

Pharmaceuticals: The 2-chloronicotinoyl scaffold is present in various compounds investigated for their potential as anti-inflammatory and anti-cancer agents. The reactivity of the acyl chloride allows for the facile creation of amide libraries for structure-activity relationship (SAR) studies.

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway from 2-chloronicotinic acid to this compound.

Caption: Synthesis of this compound.

General Amide Formation Reaction

This diagram shows the general reaction of this compound with a primary amine to form an amide.

Caption: General Amide Formation Reaction.

References

An In-depth Technical Guide to the Synthesis and Mechanism of 2-Chloronicotinoyl Chloride

Introduction

2-Chloronicotinoyl chloride is a pivotal chemical intermediate, widely employed in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its significance lies in its reactive nature, which allows for the introduction of the 2-chloronicotinoyl moiety into a diverse range of molecules.[1][2] This compound is a key building block in the production of notable active ingredients such as the fungicide boscalid and various anti-inflammatory and anti-cancer agents.[2] This guide provides a comprehensive overview of its synthesis, reaction mechanism, and experimental protocols for its preparation, tailored for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₆H₃Cl₂NO |

| Molecular Weight | 176.00 g/mol |

| CAS Number | 49609-84-9 |

| Appearance | White to light yellow powder or low melting solid |

| Melting Point | 38-42 °C |

| Boiling Point | 96 °C |

| Purity | ≥ 98% (by titration) |

| ¹H NMR (DMSO-d₆, ppm) | 8.58, 8.26, 7.57 |

(Data sourced from[1][2][3][4][5])

Synthesis of this compound

The primary and most common method for synthesizing this compound is through the chlorination of 2-Chloronicotinic acid using thionyl chloride (SOCl₂). An alternative route has also been developed starting from 2-chloro-3-(trichloromethyl) pyridine.

Primary Synthesis Route: From 2-Chloronicotinic Acid

The reaction of 2-Chloronicotinic acid with thionyl chloride is a standard method for converting a carboxylic acid to a highly reactive acyl chloride.[6][7] The hydroxyl group of the carboxylic acid is transformed into a chlorosulfite intermediate, which is an excellent leaving group. The reaction proceeds with the liberation of sulfur dioxide (SO₂) and hydrochloric acid (HCl) as gaseous byproducts.[7][8]

Caption: Overall synthesis workflow for this compound.

Alternative Synthesis Route

A patented method describes the synthesis of this compound from 2-chloro-3-(trichloromethyl) pyridine.[9] This process involves reacting the starting material with a carboxylic acid or acid anhydride, such as glacial acetic acid or acetic anhydride, in the presence of a catalyst like AlCl₃, FeCl₃, ZnCl₂, or SnCl₄.[9] The reaction is typically carried out in a solvent like toluene at temperatures ranging from 80 to 120 °C for 5 to 12 hours.[9] This method avoids the use of highly pungent and corrosive chlorinating agents like thionyl chloride, potentially reducing environmental impact.[9]

Reaction Mechanism with Thionyl Chloride

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride follows a well-established nucleophilic acyl substitution pathway. The mechanism involves several key steps:

-

Nucleophilic Attack: The carbonyl oxygen of the carboxylic acid acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.[10][8]

-

Intermediate Formation: This initial attack leads to the formation of a protonated chlorosulfite intermediate.

-

Chloride Ion Attack: A chloride ion, generated in the reaction, then attacks the carbonyl carbon.[10][7]

-

Tetrahedral Intermediate: This results in the formation of a tetrahedral intermediate.

-

Elimination and Product Formation: The intermediate collapses, reforming the carbonyl double bond and expelling the chlorosulfite group, which then decomposes into sulfur dioxide and a chloride ion, yielding the final acyl chloride product.[7][8]

Caption: Mechanism of this compound synthesis.

Experimental Protocols

Detailed methodologies are crucial for the successful replication of synthetic procedures. Below are protocols for the primary synthesis method.

Protocol 1: Synthesis from 2-Chloronicotinic Acid

This protocol is based on a typical laboratory-scale preparation.

Materials and Equipment:

-

2-Chloronicotinic acid

-

Thionyl chloride (SOCl₂)

-

1,2-dichloroethane (or another suitable solvent)

-

Round-bottomed flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Vacuum evaporator

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, combine 2-chloronicotinic acid (0.065 mol) and 1,2-dichloroethane (20 ml).[11]

-

Carefully add thionyl chloride (9.5 ml) to the mixture.[11]

-

Heat the reaction mixture to reflux and maintain for 1 hour.[11] The reaction should be carried out in a well-ventilated fume hood due to the evolution of HCl and SO₂ gases.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and the solvent.[11][12] The crude this compound can then be used directly or purified further by distillation under reduced pressure.

Safety Precautions:

-

Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

The reaction releases toxic gases (HCl and SO₂). Ensure adequate ventilation.

References

- 1. Cas 49609-84-9,2-Chloronicotinyl chloride | lookchem [lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Chloronicotinyl chloride(49609-84-9) 1H NMR spectrum [chemicalbook.com]

- 4. This compound | C6H3Cl2NO | CID 2774541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 49609-84-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. CN101671298B - Synthesis method of this compound - Google Patents [patents.google.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. prepchem.com [prepchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Profile of 2-Chloronicotinoyl Chloride: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Chloronicotinoyl chloride (CAS No. 49609-84-9), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a comprehensive summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Executive Summary

This compound, with the molecular formula C₆H₃Cl₂NO, is a bifunctional molecule featuring a chlorinated pyridine ring and a reactive acyl chloride group. A thorough understanding of its spectroscopic properties is essential for reaction monitoring, quality control, and structural confirmation. This guide presents a concise compilation of its ¹H NMR, ¹³C NMR, IR, and MS data in clearly structured tables, accompanied by detailed experimental protocols for data acquisition. A logical workflow for the spectroscopic analysis of such a compound is also provided in a visual format.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum for this compound was recorded in DMSO-d₆.[1]

| Chemical Shift (δ) ppm | Assignment |

| 8.583 | Pyridine H |

| 8.256 | Pyridine H |

| 7.574 | Pyridine H |

¹³C NMR (Carbon-13 NMR) Data

¹³C NMR spectroscopy provides insight into the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| Data not available | C=O (Acyl Chloride) |

| Data not available | C-Cl (Pyridine Ring) |

| Data not available | Quaternary C (Pyridine Ring) |

| Data not available | CH (Pyridine Ring) |

| Data not available | CH (Pyridine Ring) |

| Data not available | CH (Pyridine Ring) |

Note: Specific experimental ¹³C NMR chemical shift values for this compound were not publicly available in the searched databases at the time of this report. The assignments are predicted based on typical chemical shift ranges for similar functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Assignment |

| Data not available | C=O Stretch (Acyl Chloride) |

| Data not available | C=C, C=N Stretch (Aromatic) |

| Data not available | C-Cl Stretch |

Note: Specific experimental IR absorption frequencies for this compound were not publicly available in the searched databases. The assignments are based on characteristic absorption regions for the functional groups present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. For this compound (Molecular Weight: 176.00 g/mol ), the presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.

Key Mass Spectrometry Data

| m/z (mass-to-charge ratio) | Assignment |

| 175, 177, 179 | [M]⁺, [M+2]⁺, [M+4]⁺ Molecular ion cluster. Expected intensity ratio of approximately 9:6:1.[2][3] |

| 140 | Top Peak: [M-Cl]⁺ or [M-H-Cl]⁺ fragment |

| 112 | Second Highest Peak: Fragment from loss of COCl |

| 142 | Third Highest Peak: Isotope peak of the m/z 140 fragment |

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: A sample of 5-25 mg (for ¹H) or 50-100 mg (for ¹³C) of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Instrumentation: The spectrum is acquired on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.

-

Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard, typically Tetramethylsilane (TMS) at 0.00 ppm.

Attenuated Total Reflectance (ATR) - IR Spectroscopy

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Instrumentation: An FTIR spectrometer equipped with an ATR accessory is used.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then brought into firm contact with the crystal using a pressure clamp, and the sample spectrum is recorded.

-

Processing: The instrument's software automatically calculates the absorbance spectrum from the background and sample scans. The resulting spectrum displays absorbance or transmittance as a function of wavenumber (cm⁻¹).

Electron Impact Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is volatilized in the ion source.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Logical Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a known chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

The Pivotal Role of 2-Chloronicotinoyl Chloride in Modern Organic Synthesis: A Technical Guide

For Immediate Release

[City, State] – [Date] – 2-Chloronicotinoyl chloride has emerged as a critical building block in the landscape of organic synthesis, enabling the development of a diverse range of biologically active molecules. This technical guide provides an in-depth analysis of its properties, synthesis, and key applications, with a focus on its role in the creation of pharmaceuticals and agrochemicals. Tailored for researchers, scientists, and professionals in drug development, this document consolidates essential data, detailed experimental protocols, and visualizations of relevant biological pathways.

Core Properties of this compound

This compound, also known as 2-chloro-3-pyridinecarbonyl chloride, is a versatile reagent valued for its reactivity in acylation reactions. Its physical and chemical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 49609-84-9 | [1][2] |

| Molecular Formula | C₆H₃Cl₂NO | [1] |

| Molecular Weight | 176.00 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 38-44 °C | [1] |

| Boiling Point | 120 °C at 10 mmHg | [1] |

| Purity | ≥98% | [1] |

Synthesis of this compound

The efficient synthesis of this compound is crucial for its widespread application. Two primary methods are highlighted below.

From 2-Chloronicotinic Acid

A common laboratory-scale synthesis involves the reaction of 2-chloronicotinic acid with a chlorinating agent, such as thionyl chloride.

Experimental Protocol:

To a suspension of 2-chloronicotinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene, thionyl chloride (1.5-2.0 eq) is added dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) is often added. The reaction mixture is then heated to reflux and stirred for 1-3 hours until the reaction is complete, as monitored by TLC or the cessation of gas evolution. After cooling to room temperature, the excess thionyl chloride and solvent are removed under reduced pressure to yield crude this compound, which can be purified by distillation or used directly in subsequent steps.

From 2-Chloro-3-(trichloromethyl)pyridine

An alternative industrial-scale synthesis avoids the use of highly reactive chlorinating agents.[3][4]

Experimental Protocol:

2-Chloro-3-(trichloromethyl)pyridine (1.0 eq) is dissolved in a high-boiling point solvent like toluene.[3][4] A carboxylic acid, such as glacial acetic acid (1.0-1.2 eq), and a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃, 0.01-0.05 eq) are added to the solution.[3][4] The mixture is heated to reflux (around 110-120 °C) for 5-12 hours.[3][4] The progress of the reaction is monitored by GC. Upon completion, the reaction mixture is cooled, and the product, this compound, is isolated from the solution. This method offers a high-yield and environmentally friendlier alternative.[3][4]

Applications in the Synthesis of Bioactive Molecules

This compound is a key intermediate in the synthesis of a variety of commercially important compounds. Its acyl chloride functionality allows for the facile formation of amide bonds, a common linkage in bioactive molecules.

Agrochemicals: The Synthesis of Boscalid

Boscalid is a broad-spectrum fungicide that functions by inhibiting the succinate dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial respiratory chain of fungi, thereby disrupting their energy supply.[5]

Signaling Pathway: Boscalid's Mode of Action

Caption: Mechanism of action of Boscalid, inhibiting Complex II (SDH).

Experimental Protocol: Synthesis of Boscalid

A common route to Boscalid involves the amidation of 4'-chloro-[1,1'-biphenyl]-2-amine with this compound.

In a reaction vessel, 4'-chloro-[1,1'-biphenyl]-2-amine (1.0 eq) is dissolved in a suitable anhydrous solvent, such as toluene or dichloromethane, along with a non-nucleophilic base like triethylamine or pyridine (1.1 eq) to act as an acid scavenger. The solution is cooled to 0-5 °C. A solution of this compound (1.05 eq) in the same solvent is then added dropwise while maintaining the temperature. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield Boscalid.

| Reactant | Molar Ratio |

| 4'-chloro-[1,1'-biphenyl]-2-amine | 1.0 |

| This compound | 1.05 |

| Triethylamine | 1.1 |

Pharmaceuticals: The Synthesis of Nevirapine

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. It binds to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents viral replication.

Signaling Pathway: Nevirapine's Mechanism of Action

Caption: Mechanism of action of Nevirapine, an allosteric inhibitor of HIV-1 RT.

Experimental Protocol: Synthesis of a Nevirapine Precursor

One synthetic route to Nevirapine involves the reaction of 2-chloro-3-amino-4-picoline with this compound.

2-Chloro-3-amino-4-picoline (1.0 eq) is dissolved in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane. A base, for instance, pyridine or triethylamine (1.2 eq), is added, and the mixture is cooled to 0 °C. This compound (1.1 eq), dissolved in the same solvent, is added dropwise to the stirred solution. The reaction is allowed to proceed at room temperature for 12-24 hours. After completion, the reaction mixture is worked up by washing with water and brine. The organic layer is dried and concentrated to give the crude amide product, which is a key intermediate for the subsequent cyclization to form Nevirapine.

| Reactant | Molar Ratio |

| 2-Chloro-3-amino-4-picoline | 1.0 |

| This compound | 1.1 |

| Pyridine | 1.2 |

Pharmaceuticals: Synthesis of Cannabinoid Receptor Agonists

This compound is also utilized in the synthesis of thieno[2,3-b]pyridine derivatives, which have been identified as potent cannabinoid receptor (CB1 and CB2) agonists. These receptors are involved in various physiological processes, and their modulation is a target for treating pain, inflammation, and other conditions.

Signaling Pathway: Cannabinoid Receptor Activation

Caption: Simplified signaling pathway of cannabinoid receptor agonists.

Experimental Protocol: Synthesis of a Thieno[2,3-b]pyridine Carboxamide

A representative synthesis involves the acylation of a 3-aminothieno[2,3-b]pyridine core with this compound.

A solution of the appropriate 3-aminothieno[2,3-b]pyridine derivative (1.0 eq) in an anhydrous solvent like N,N-dimethylformamide (DMF) or pyridine is prepared. A non-nucleophilic base such as sodium hydride or potassium tert-butoxide (1.1 eq) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes, after which a solution of this compound (1.05 eq) in the same solvent is added dropwise. The reaction is then stirred at room temperature for several hours. The reaction is quenched by the slow addition of water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to afford the desired N-(thieno[2,3-b]pyridin-3-yl)-2-chloronicotinamide.

| Reactant | Molar Ratio |

| 3-Aminothieno[2,3-b]pyridine derivative | 1.0 |

| This compound | 1.05 |

| Sodium Hydride | 1.1 |

Conclusion

This compound is a cornerstone reagent in contemporary organic synthesis, providing a reliable and efficient means to introduce the 2-chloronicotinoyl moiety into a wide array of molecules. Its application in the synthesis of high-value compounds such as the fungicide Boscalid and the antiviral drug Nevirapine, as well as its emerging role in the development of novel therapeutics like cannabinoid receptor agonists, underscores its significance. The synthetic protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for chemists and pharmacologists, facilitating further innovation in the fields of agrochemical and pharmaceutical development.

References

- 1. This compound | C6H3Cl2NO | CID 2774541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN101671298B - Synthesis method of this compound - Google Patents [patents.google.com]

- 5. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]

Key Intermediates in the Synthesis of Pharmaceuticals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of active pharmaceutical ingredients (APIs) is a complex process that relies on the strategic construction of molecular architecture. Central to this endeavor are key intermediates, which serve as the foundational building blocks for the final drug substance. The efficiency of the synthetic route, the purity of the final API, and the overall economic viability of the drug's production are all critically dependent on the design and synthesis of these intermediates. This guide provides an in-depth technical overview of the core aspects of key intermediates for three blockbuster drugs: Atorvastatin, Sildenafil, and Sertraline. We will explore their synthesis, detailing experimental protocols for key transformations, and present quantitative data to allow for a comparative analysis of different synthetic strategies. Furthermore, we will visualize the intricate signaling pathways associated with each drug's mechanism of action.

Atorvastatin: The Statin Powerhouse

Atorvastatin is a synthetic lipid-lowering agent that is a selective, competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2][3] Its synthesis is a testament to the power of stereocontrolled reactions, with its efficacy being highly dependent on the precise stereochemistry of its side chain.

Key Intermediate: (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate

The chiral side chain of Atorvastatin is introduced via a key intermediate, tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate.[4][5] The synthesis of this intermediate is a critical step that establishes the required stereocenters for the final drug's biological activity.[5] One of the most commercially viable methods for synthesizing the core pyrrole structure of Atorvastatin is the Paal-Knorr synthesis.[6]

Quantitative Data for Atorvastatin Intermediate Synthesis

| Step | Reaction | Key Reagents & Conditions | Yield (%) | Purity (%) | Reference |

| 1 | Paal-Knorr Condensation | 1,4-diketone, (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate, pivalic acid, toluene/heptane, reflux | ~96% | >99% | [7][8] |

| 2 | Ketal Deprotection | Isopropyl alcohol, aqueous HCl, 60°C | 96% | >99% | [8] |

| 3 | Ester Hydrolysis & Salt Formation | NaOH, then Calcium Acetate | 78.7% | 99.9% | [8] |

Experimental Protocol: Paal-Knorr Synthesis of Protected Atorvastatin

This protocol outlines the key convergent step in the synthesis of Atorvastatin, where the pyrrole ring is formed.

Materials:

-

4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide (diketone)

-

tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (amine intermediate)[5]

-

Pivalic acid

-

Toluene

-

n-Heptane

-

Tetrahydrofuran (THF)

Procedure:

-

In a reaction vessel equipped with a mechanical stirrer, condenser, and a Dean-Stark trap, dissolve the diketone (1.09 eq) and the amine intermediate (1.0 eq) in a mixture of toluene and n-heptane.[9]

-

Add a catalytic amount of pivalic acid (0.7 eq).[10]

-

Heat the reaction mixture to reflux (approximately 80°C) and remove water azeotropically using the Dean-Stark trap.[7][9] The reaction is typically monitored by TLC until completion (approximately 42.5 hours).[9]

-

After completion, cool the reaction mixture to room temperature.

-

The protected Atorvastatin can be isolated by standard work-up procedures, including washing with aqueous solutions and crystallization from a suitable solvent system like toluene or a mixture of isopropanol and water.[7]

Atorvastatin Signaling Pathway

Atorvastatin's primary mechanism of action is the inhibition of HMG-CoA reductase, which is a key enzyme in the cholesterol biosynthesis pathway in the liver.[1][2][3] This inhibition leads to a cascade of events that ultimately results in lower levels of low-density lipoprotein (LDL) cholesterol in the bloodstream. More recent studies suggest that Atorvastatin may also induce apoptosis in certain cancer cells by inhibiting the TLR4/MYD88/NF-κB and PI3K/AKT signaling pathways.[11]

References

- 1. WO2002096860A1 - Process for preparing sertraline intermediates - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. RU2181358C2 - Method of synthesis of sertraline from chiral tetralone - Google Patents [patents.google.com]

- 4. The Asymmetric Synthesis of tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3- dioxane-4-acetate: An Important Intermediate of HMG-CoA Reductase Inhibitor [internationaljournalssrg.org]

- 5. nbinno.com [nbinno.com]

- 6. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. (4R,6R)-tert-Butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate | 125995-13-3 [chemicalbook.com]

- 9. atlantis-press.com [atlantis-press.com]

- 10. PREPARATION OF AN ATORVASTATIN INTERMEDIATE USING A PAAL-KNORR CONDENSATION - Patent 1861364 [data.epo.org]

- 11. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-Chloronicotinoyl Chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Chloronicotinoyl chloride, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and subsequent use, and illustrates relevant chemical workflows.

Core Properties of this compound

This compound is a reactive compound valued for its role as a building block in complex organic synthesis. Below is a summary of its key quantitative data.

| Property | Value | Citations |

| Molecular Formula | C₆H₃Cl₂NO | [1][2][3] |

| Molecular Weight | 176.00 g/mol | [1][2][3] |

| CAS Number | 49609-84-9 | [1][2][3] |

| Appearance | Solid | |

| Melting Point | 39-44 °C | |

| IUPAC Name | 2-chloropyridine-3-carbonyl chloride | [3] |

| Synonyms | 2-Chloropyridine-3-carbonyl chloride, 2-chloro-3-pyridinecarbonyl chloride | [3] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in the production of the fungicide Boscalid are provided below. These protocols are intended for use by trained professionals in a laboratory setting.

Synthesis of this compound from 2-Chloronicotinic Acid

This protocol describes the synthesis of this compound via the reaction of 2-chloronicotinic acid with thionyl chloride.

Materials:

-

2-chloronicotinic acid (10.24 g, 0.065 mole)

-

1,2-dichloroethane (20 ml)

-

Thionyl chloride (9.5 ml)

-

Reflux apparatus

-

Rotary evaporator

Procedure:

-

To a reaction flask, add 10.24 g (0.065 mole) of 2-chloronicotinic acid and 20 ml of 1,2-dichloroethane.

-

Add 9.5 ml of thionyl chloride to the mixture.

-

Heat the mixture to reflux and maintain for 1 hour.[1]

-

After 1 hour, allow the reaction mixture to cool.

-

Concentrate the mixture using a rotary evaporator to remove the solvent and excess thionyl chloride.

-

The resulting product is 11.9 g of this compound, which appears as an orange-colored oil and solidifies upon standing at room temperature.[1]

Synthesis of Boscalid using this compound

This protocol outlines the amidation reaction between this compound and 2-(4-chlorophenyl)aniline to synthesize Boscalid, a widely used fungicide.

Materials:

-

2-(4-chlorophenyl)aniline

-

This compound

-

Dichloroethane

-

Reflux apparatus

-

Standard laboratory glassware for extraction and filtration

Procedure:

-

Prepare a solution of 2-(4-chlorophenyl)aniline in dichloroethane within a reaction vessel.

-

A solution of this compound (1.017 mol) in dichloroethane is added dropwise to the 2-(4-chlorophenyl)aniline solution over a period of 5-6 hours.[4]

-

Once the addition is complete, heat the reaction mixture to reflux for 1 hour.[4]

-

Cool the reaction to 30°C and add water.

-

Heat the mixture to 60-70°C for 30 minutes, followed by stirring for 15 minutes.

-

Cool the mixture to room temperature and separate the aqueous layer.

-

The organic layer, containing Boscalid, is washed with a 5% sodium carbonate solution and then with water.[5][6]

-

The final product can be isolated by crystallization from the organic solvent.[4][5][6]

Visualized Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the experimental workflow for the synthesis of this compound and its subsequent use in the synthesis of Boscalid. A diagram detailing the mechanism of action for SDHI fungicides is also provided for context in drug and pesticide development.

Caption: Workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of Boscalid.

Caption: Inhibition of Complex II by SDHI fungicides like Boscalid.

Safety and Handling

This compound is classified as a corrosive substance that causes severe skin burns and eye damage. It may also cause respiratory irritation. The compound is sensitive to moisture and can react violently with water. When handling this chemical, it is imperative to use personal protective equipment, including gloves, safety goggles, and a lab coat. All work should be conducted in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a vital intermediate with significant applications in the development of pharmaceuticals and agrochemicals. A thorough understanding of its properties, synthesis, and handling is crucial for researchers and professionals in these fields. The protocols and diagrams provided in this guide offer a foundational resource for the safe and effective use of this compound in a laboratory and industrial context.

References

- 1. prepchem.com [prepchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C6H3Cl2NO | CID 2774541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. patents.justia.com [patents.justia.com]

- 5. WO2017193619A1 - Process for preparing boscalid - Google Patents [patents.google.com]

- 6. US20190144392A1 - Process for preparing boscalid - Google Patents [patents.google.com]

Physical properties like melting and boiling point of 2-Chloronicotinoyl chloride

Technical Guide: Physicochemical Characterization of 2-Chloronicotinoyl Chloride

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 49609-84-9) is a pivotal chemical intermediate in the synthesis of a variety of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] As a chlorinated pyridine derivative, its distinct reactivity makes it a valuable building block in medicinal chemistry and organic synthesis.[1] An accurate understanding of its physical properties, such as melting and boiling points, is critical for its handling, reaction optimization, and safety in a laboratory and industrial setting. This document provides a comprehensive overview of these key physical characteristics, supported by standard experimental methodologies.

Physical and Chemical Properties

This compound typically appears as a white to light yellow or beige-yellow solid, which may present as a powder, crystal, or lump.[1][2][3][4] It is known to be sensitive to moisture.[2][4]

Data Summary

The quantitative physical properties of this compound are summarized in the table below. Data is aggregated from multiple chemical suppliers and databases.

| Property | Value | Conditions | Reference(s) |

| CAS Number | 49609-84-9 | N/A | [1][3][4][5] |

| Molecular Formula | C₆H₃Cl₂NO | N/A | [1][2][3][4][5] |

| Molecular Weight | 176.00 g/mol | N/A | [1][3][5] |

| Melting Point | 38 - 44 °C | Atmospheric Pressure | [1][3][4] |

| Boiling Point | 120 °C | at 10 mmHg | [1][3] |

| ~256 °C (estimated) | at 760 mmHg | [6] | |

| Appearance | White to light yellow powder, crystal, or lump | 20 °C | [1][3] |

Experimental Protocols

While specific experimental reports for the determination of these values for this compound are not detailed in public literature, the following describes standard and widely accepted methodologies for such measurements.

Melting Point Determination (Capillary Method)

The melting point of a solid is a key indicator of its purity. The capillary method is a common and reliable technique.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or digital equivalent)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

-

Sample of this compound

Procedure:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, gently crush the solid using a mortar and pestle.

-

Capillary Loading: Pack the dry powder into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end gently on a hard surface.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating: Begin heating the block. For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to find an approximate melting range.

-

Measurement: Conduct a second measurement with a fresh sample. Heat rapidly to about 15-20 °C below the approximate melting point found in the first trial. Then, reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point. For this compound, this is expected to be in the 38-44 °C range.[4]

Boiling Point Determination (Vacuum Distillation)

Given that this compound has a high estimated boiling point at atmospheric pressure and may be susceptible to decomposition, its boiling point is typically measured under reduced pressure (vacuum).

Objective: To determine the temperature at which the vapor pressure of the liquid equals the applied pressure of the system.

Apparatus:

-

Short-path distillation apparatus

-

Round-bottom flask

-

Condenser and receiving flask

-

Thermometer and adapter

-

Vacuum pump and manometer

-

Heating mantle

-

Boiling chips or magnetic stirrer

Procedure:

-

Apparatus Assembly: Assemble the short-path distillation apparatus. Place a small amount of this compound and a boiling chip in the round-bottom flask.

-

System Sealing: Ensure all joints are properly sealed. Position the thermometer bulb just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

-

Vacuum Application: Connect the apparatus to a vacuum pump and reduce the pressure to the desired level (e.g., 10 mmHg). The pressure must be monitored with a manometer.

-

Heating: Gently heat the flask using a heating mantle.

-

Distillation: Observe the temperature as the liquid begins to boil and a steady stream of distillate condenses and is collected.

-

Data Recording: Record the temperature at which a stable reflux ring is established and distillation occurs at a steady rate (approx. 1 drop per second). This temperature is the boiling point at the recorded pressure. For this compound, this has been reported as 120 °C at 10 mmHg.[1][3]

Workflow Visualization

The logical flow for the physicochemical characterization of a chemical compound like this compound is depicted below. This process ensures a systematic approach from sample acquisition to final data analysis and documentation.

Caption: Workflow for Physical Property Characterization.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Cas 49609-84-9,2-Chloronicotinyl chloride | lookchem [lookchem.com]

- 3. This compound | 49609-84-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 2-Chloronicotinyl chloride | 49609-84-9 [chemicalbook.com]

- 5. This compound | C6H3Cl2NO | CID 2774541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Chloronicotinyl chloride | CAS#:49609-84-9 | Chemsrc [chemsrc.com]

Solubility characteristics of 2-Chloronicotinoyl chloride in various solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide addresses the solubility characteristics of 2-Chloronicotinoyl chloride. It is important to note that publicly available literature does not provide specific quantitative solubility data for this compound across a wide range of organic solvents. The information presented herein is based on qualitative descriptions from chemical suppliers and established scientific principles for determining the solubility of reactive compounds.

Introduction

This compound (CAS No: 49609-84-9), a derivative of nicotinic acid, is a highly reactive compound widely utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its utility in organic synthesis is largely dictated by its solubility in various organic solvents, which influences reaction kinetics, purification processes, and overall yield. This guide provides an overview of the known solubility properties of this compound and details experimental protocols for the quantitative determination of its solubility.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₆H₃Cl₂NO |

| Molecular Weight | 176.00 g/mol |

| Appearance | White to light yellow, low melting solid or crystalline powder |

| Melting Point | 38-44 °C |

| Boiling Point | 120 °C at 10 mmHg |

| CAS Number | 49609-84-9 |

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent | Qualitative Solubility |

| Chloroform | Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] |

| Ethyl Acetate | Soluble[1] |

| Water | Insoluble (Reacts) |

It is crucial to note that this compound, as an acyl chloride, is highly reactive towards protic solvents, particularly water, with which it reacts to form 2-chloronicotinic acid and hydrochloric acid. This reactivity precludes the determination of its solubility in aqueous media under standard conditions.

Experimental Protocols for Solubility Determination

Due to the reactive nature of this compound, the determination of its solubility requires careful selection of methods and stringent anhydrous conditions. The following are detailed experimental protocols that can be adapted for the quantitative determination of the solubility of this compound in various aprotic organic solvents.

Gravimetric Method (Isothermal Saturation)

This classic method involves the preparation of a saturated solution at a constant temperature, followed by the determination of the solute concentration by mass.

Objective: To determine the equilibrium solubility of this compound in a given aprotic organic solvent at a specified temperature.

Materials:

-

This compound

-

Anhydrous organic solvent of interest (e.g., toluene, acetonitrile, tetrahydrofuran)

-

Thermostatically controlled shaker or water bath

-

Inert gas (Nitrogen or Argon)

-

Syringe filters (PTFE, 0.2 µm)

-

Pre-weighed glass vials with screw caps

-

Analytical balance

-

Drying oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed glass vial. The presence of excess solid is essential to ensure saturation.

-

Solvent Addition: Under an inert atmosphere to prevent hydrolysis from atmospheric moisture, add a known mass of the anhydrous organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a thermostatic shaker set to the desired temperature. Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: After equilibration, allow the vial to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle. Carefully withdraw a known mass of the supernatant using a pre-warmed syringe and immediately filter it through a syringe filter into a second pre-weighed vial. This step should be performed quickly to minimize temperature fluctuations.

-

Solvent Evaporation: Weigh the vial containing the filtered saturated solution. Remove the solvent by evaporation under a stream of inert gas or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Mass Determination: Once the solvent is completely removed, weigh the vial containing the dry solute. The mass of the dissolved this compound can then be determined.

Calculation: Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) × 100

Spectroscopic Method (UV-Vis or HPLC)

This method relies on creating a calibration curve to determine the concentration of the solute in a saturated solution.

Objective: To determine the solubility of this compound in a UV-transparent aprotic organic solvent at a specified temperature.

Materials:

-

Same as for the Gravimetric Method

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatograph (HPLC)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen anhydrous solvent.

-

Calibration Curve: Measure the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound. Plot a graph of absorbance/peak area versus concentration to generate a calibration curve.

-

Saturated Solution Preparation and Equilibration: Prepare and equilibrate a saturated solution as described in the Gravimetric Method (Steps 1-3).

-

Sample Preparation for Analysis: After equilibration and settling, withdraw an aliquot of the supernatant, filter it, and dilute it with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Analysis: Measure the absorbance or peak area of the diluted sample.

-

Concentration Determination: Use the calibration curve to determine the concentration of the diluted solution. Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Neonicotinoid Insecticides using 2-Chloronicotinoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of several key neonicotinoid insecticides, utilizing 2-chloronicotinoyl chloride as a key starting precursor. The protocols are designed to be reproducible in a standard laboratory setting.

Mechanism of Action: Targeting the Insect Nervous System

Neonicotinoids exert their insecticidal effect by acting as potent agonists of the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[1][2][3] Their mode of action is characterized by a higher affinity for insect nAChRs compared to mammalian receptors, which provides a degree of selectivity.[2][3]

The binding of a neonicotinoid molecule to the nAChR triggers the opening of an ion channel, leading to an influx of sodium and calcium ions.[1] This results in the continuous stimulation and depolarization of the postsynaptic neuron. The constant firing of nerve impulses leads to an overstimulation of the nervous system, which ultimately causes paralysis and death of the insect.[1]

General Synthetic Pathway

The synthesis of many prominent neonicotinoids, including Imidacloprid, Acetamiprid, and Thiacloprid, can be achieved from this compound. The common strategy involves converting the acid chloride into the key intermediate, 2-chloro-5-chloromethylpyridine (CCMP). This intermediate then serves as the electrophilic component that couples with various nucleophilic moieties to yield the final insecticide products.

Quantitative Data Summary

The following tables summarize the reaction conditions and physicochemical properties associated with the synthesis protocols.

Table 1: Summary of Reaction Conditions for Synthesis of Neonicotinoids from 2-Chloro-5-chloromethylpyridine (CCMP)

| Target Neonicotinoid | Key Reactant | Solvent | Base / Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| Imidacloprid | 2-Nitroiminoimidazolidine | Acetonitrile | K₂CO₃ | Reflux | N/A | High |

| Imidacloprid | 2-Nitroiminoimidazolidine | Dimethylformamide (DMF) | NaOH | 45 - 60 | N/A | >75%[4] |

| Acetamiprid | N-(6-chloro-3-picolyl) methylamine & Ethyl N-cyanoethanimideate | Ethanol | N/A | 65 | 6 - 7 | ~97%[5] |

| Thiacloprid | 2-Cyanoimine-1,3-thiazolidine | Chloroform | N/A | 40 - 60 | 2 - 8 | High[6] |

Table 2: Physicochemical and Spectroscopic Data of Synthesized Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| This compound | C₆H₃Cl₂NO | 176.00[7] | 38.0 - 42.0 | White to light yellow solid |

| Imidacloprid | C₉H₁₀ClN₅O₂ | 255.66 | 144 | Colorless crystals |

| Acetamiprid | C₁₀H₁₁ClN₄ | 222.67[5] | 100 - 102 | White solid |

| Thiacloprid | C₁₀H₉ClN₄S | 252.72 | 128 - 129 | Yellowish crystalline solid |

Experimental Protocols

Safety Precaution: These protocols involve hazardous chemicals. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Protocol 1: Synthesis of 2-Chloro-5-chloromethylpyridine (CCMP)

This protocol outlines the two-step synthesis of the key intermediate CCMP from this compound.

Step A: Reduction to 2-Chloro-5-hydroxymethylpyridine [8]

-

Materials: this compound, Sodium borohydride (NaBH₄), Water, Diethyl ether.

-

Procedure:

-

Prepare a solution of this compound in a suitable aqueous solvent.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add an excess of sodium borohydride (NaBH₄) portion-wise while maintaining the temperature.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

-

Quench the reaction carefully with water.

-

Extract the product with diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-chloro-5-hydroxymethylpyridine.

-

Step B: Chlorination to 2-Chloro-5-chloromethylpyridine (CCMP) [8]

-

Materials: 2-Chloro-5-hydroxymethylpyridine, Thionyl chloride (SOCl₂), Toluene (or another inert solvent).

-

Procedure:

-

Dissolve the 2-chloro-5-hydroxymethylpyridine from Step A in an inert solvent like toluene.

-

Slowly add thionyl chloride (SOCl₂) dropwise at room temperature.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature.

-

Carefully remove the excess solvent and SOCl₂ under reduced pressure to yield crude CCMP, which can be purified by crystallization or chromatography.

-

Protocol 2: Synthesis of Imidacloprid from CCMP

This procedure is adapted from established methods for coupling CCMP with 2-nitroiminoimidazolidine.[4][9]

-

Materials: 2-Chloro-5-chloromethylpyridine (CCMP), 2-Nitroiminoimidazolidine, Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH), Acetonitrile or Dimethylformamide (DMF).

-

Procedure:

-

In a round-bottom flask, suspend 2-nitroiminoimidazolidine and a base (e.g., potassium carbonate) in an organic solvent (e.g., acetonitrile).

-

Heat the mixture to reflux.

-

Gradually add a solution of CCMP in the same solvent to the refluxing mixture.

-

Maintain reflux until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture and filter to remove inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the resulting crude solid by recrystallization (e.g., from ethanol) to obtain pure Imidacloprid.

-

Protocol 3: Synthesis of Acetamiprid from CCMP

This protocol describes the final condensation step to produce Acetamiprid.[5][10] It assumes the prior synthesis of N-(6-chloro-3-pyridylmethyl) methylamine from CCMP.

-

Materials: N-(6-chloro-3-pyridylmethyl) methylamine, Ethyl N-cyanoethanimideate, Ethanol.

-

Procedure:

-

To a reaction vessel, add N-(6-chloro-3-pyridylmethyl) methylamine and ethanol.

-

Add ethyl N-cyanoethanimideate to the solution.

-

Heat the mixture to approximately 65 °C and maintain with stirring for 6-7 hours.

-

Upon reaction completion (monitor by TLC), cool the mixture to 0 °C to induce crystallization.

-

Filter the precipitated solid.

-

Wash the filter cake with saturated brine and dry under vacuum to yield Acetamiprid. The reported purity is typically high (>96%).[5]

-

Protocol 4: Synthesis of Thiacloprid from CCMP

This protocol details the synthesis of Thiacloprid by reacting CCMP with 2-cyanoimine-1,3-thiazolidine.[6]

-

Materials: 2-Chloro-5-chloromethylpyridine (CCMP), 2-Cyanoimine-1,3-thiazolidine, Chloroform, Sodium hydroxide solution.

-

Procedure:

-

Dissolve 2-cyanoimine-1,3-thiazolidine in chloroform.

-

Add an aqueous solution of sodium hydroxide and stir vigorously.

-

Add a solution of CCMP in chloroform dropwise to the biphasic mixture.

-

Heat the reaction to 40-60 °C and stir for 2-8 hours until the reaction is complete.

-

Cool the mixture, separate the organic layer, and wash it with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization to obtain Thiacloprid.

-

References

- 1. mdpi.com [mdpi.com]

- 2. Neurotoxic Effects of Neonicotinoids on Mammals: What Is There beyond the Activation of Nicotinic Acetylcholine Receptors?-A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neurotoxic Effects of Neonicotinoids on Mammals: What Is There beyond the Activation of Nicotinic Acetylcholine Receptors?—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US7297798B2 - Process for the preparation of the insecticide imidacloprid - Google Patents [patents.google.com]

- 5. Acetamiprid synthesis - chemicalbook [chemicalbook.com]

- 6. CN102399216A - Production method of thiacloprid technical - Google Patents [patents.google.com]

- 7. 49609-84-9 | this compound | Isavuconazonium Sulfate Related | Ambeed.com [ambeed.com]

- 8. Imidacloprid synthesis - chemicalbook [chemicalbook.com]

- 9. US6307053B1 - Process for preparing imidacloprid - Google Patents [patents.google.com]

- 10. CN104803910A - Production process of acetamiprid - Google Patents [patents.google.com]

Application Notes: 2-Chloronicotinoyl Chloride as a Versatile Precursor in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-chloronicotinoyl chloride as a key intermediate in the synthesis of a variety of commercially significant agrochemicals. The inherent reactivity of the acid chloride and the biological relevance of the chloropyridine moiety make this compound a valuable building block for the development of potent fungicides, herbicides, and insecticides.

Introduction: The Significance of the 2-Chloronicotinoyl Scaffold

This compound, and its parent acid, 2-chloronicotinic acid, are pivotal precursors in the agrochemical industry.[1][2][3] The pyridine ring is a common feature in many biologically active molecules, and the chlorine substituent at the 2-position provides a reactive site for nucleophilic substitution, enabling the facile construction of diverse molecular architectures. This reactivity is central to the synthesis of several classes of pesticides that play crucial roles in modern crop protection.

Application in Fungicide Synthesis: The Case of Boscalid

This compound is a key component in the synthesis of boscalid, a broad-spectrum fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class.[4][5] Boscalid is highly effective against a range of fungal pathogens in various crops.[5]

Mechanism of Action: Inhibition of Fungal Respiration

Boscalid's fungicidal activity stems from its ability to inhibit the enzyme succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain of fungi.[5][6] This inhibition disrupts the production of ATP, the primary energy currency of the cell, leading to the cessation of fungal growth and development.[5]

Caption: Boscalid inhibits Complex II of the fungal mitochondrial electron transport chain.

Quantitative Efficacy Data: Boscalid

The following table summarizes the efficacy of boscalid against the common fungal pathogen Botrytis cinerea, the causal agent of gray mold.

| Fungal Species | Efficacy Metric | Value (µg/mL) | Crop Source of Isolates |

| Botrytis cinerea | Mean EC50 (Mycelial Growth Inhibition) | 2.09[1] | Vegetable Crops |

| Botrytis cinerea | Mean EC50 (Spore Germination Inhibition) | 2.14[1] | Vegetable Crops |

| Botrytis cinerea | Mean EC50 (2014) | 0.3[7][8] | Tomato, Cucumber |

| Botrytis cinerea | Mean EC50 (2019) | 6.39[7][8] | Tomato, Cucumber |

EC50: The effective concentration required to inhibit 50% of fungal growth or spore germination.

Experimental Protocol: Synthesis of Boscalid

The synthesis of boscalid involves the condensation of this compound with 2-(4'-chlorophenyl)aniline.

Materials:

-

This compound

-

2-(4'-Chlorophenyl)aniline

-

Triethylamine

-

Toluene (anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-(4'-chlorophenyl)aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous toluene.

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve this compound (1.1 eq) in anhydrous toluene and add it dropwise to the stirred solution over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield boscalid as a white solid.

Caption: Synthesis of Boscalid via condensation reaction.

Application in Herbicide Synthesis: Nicosulfuron and Diflufenican

This compound serves as a precursor for the synthesis of herbicides from different chemical classes, including the sulfonylurea herbicide nicosulfuron and the pyridinecarboxamide herbicide diflufenican.[9]

Mechanism of Action: Inhibition of Amino Acid and Carotenoid Biosynthesis

-